molecular formula C28H29N5O7 B3367288 Aperflavon CAS No. 1715-55-5

Aperflavon

Cat. No.: B3367288
CAS No.: 1715-55-5
M. Wt: 547.6 g/mol
InChI Key: IBUNINKEDDWCKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Aperflavon is a flavonoid compound, which belongs to a class of polyphenolic compounds widely distributed in the plant kingdom. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This compound, in particular, has garnered attention due to its potential therapeutic applications and its presence in various medicinal plants.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Aperflavon typically involves the oxidative cyclization of o-hydroxychalcones. This method is widely used due to its efficiency and the high yield of the desired flavonoid product. The reaction conditions often include the use of oxidizing agents such as iodine or potassium ferricyanide in an alkaline medium. The reaction is carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale extraction from plant sources or chemical synthesis. The extraction process includes solvent extraction followed by purification steps such as column chromatography. Chemical synthesis on an industrial scale requires optimization of reaction conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: Aperflavon undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form quinones, which are compounds with potential biological activities.

    Reduction: Reduction reactions can convert this compound into dihydroflavonoids, which may exhibit different biological properties.

    Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can introduce different functional groups into the flavonoid structure, altering its properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride are used under mild conditions.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydroflavonoids.

    Substitution: Various substituted flavonoid derivatives with altered biological activities.

Scientific Research Applications

Aperflavon has a wide range of scientific research applications, including:

    Chemistry: Used as a precursor for the synthesis of other flavonoid derivatives.

    Biology: Studied for its role in plant defense mechanisms and its interaction with various biological molecules.

    Medicine: Investigated for its potential therapeutic effects, including anticancer, anti-inflammatory, and antioxidant activities.

    Industry: Utilized in the development of natural health products and dietary supplements due to its beneficial properties.

Mechanism of Action

The mechanism of action of Aperflavon involves its interaction with various molecular targets and pathways. It has been shown to inhibit cell migration and induce apoptosis by causing cell cycle arrest in the G2/M phase. This compound also alters tubulin polymerization, making it a promising microtubule-destabilizing agent. Additionally, it exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress.

Comparison with Similar Compounds

Aperflavon can be compared with other flavonoids such as:

  • Baicalein
  • Luteolin
  • Quercetol
  • Apigenin
  • Kaempferol
  • Tricin

Uniqueness: this compound stands out due to its specific molecular structure and the unique biological activities it exhibits. While other flavonoids share some common properties, this compound’s ability to alter tubulin polymerization and its specific antioxidant mechanisms make it a compound of particular interest in scientific research.

Properties

IUPAC Name

7-[2-(dimethylamino)ethoxy]-2-phenylchromen-4-one;2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO3.C9H10N4O4/c1-20(2)10-11-22-15-8-9-16-17(21)13-18(23-19(16)12-15)14-6-4-3-5-7-14;1-11-7-6(8(16)12(2)9(11)17)13(4-10-7)3-5(14)15/h3-9,12-13H,10-11H2,1-2H3;4H,3H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBUNINKEDDWCKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)O.CN(C)CCOC1=CC2=C(C=C1)C(=O)C=C(O2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29N5O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

547.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1715-55-5
Record name 7H-Purine-7-acetic acid, 1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-, compd. with 7-[2-(dimethylamino)ethoxy]-2-phenyl-4H-1-benzopyran-4-one (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1715-55-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Perflavone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001715555
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purine-7-acetic acid, compound with 7-[2-(dimethylamino)ethoxy]-2-phenyl-4H-1-benzopyran-4-one (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.452
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Aperflavon
Reactant of Route 2
Reactant of Route 2
Aperflavon
Reactant of Route 3
Reactant of Route 3
Aperflavon
Reactant of Route 4
Reactant of Route 4
Aperflavon
Reactant of Route 5
Reactant of Route 5
Aperflavon
Reactant of Route 6
Reactant of Route 6
Aperflavon

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.